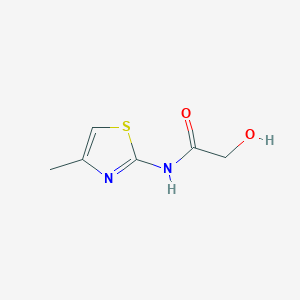
2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Cat. No. B8501698
M. Wt: 172.21 g/mol
InChI Key: XVAOXUVKTOYMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08143263B2
Procedure details


The title compound was prepared in a manner similar to that described for Intermediate A3, starting from methyl glycolate and 2-amino-4-methylthiazole, 1H NMR (300 MHz, CDCl3) δ 10.11 (br s, 1H), 6.55 (s, 1H), 5.58 (br s, 1H), 4.36 (s, 2H), 2.34 (s, 3H).
[Compound]
Name
Intermediate A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5]C)(=O)[CH2:2][OH:3].[NH2:7][C:8]1[S:9][CH:10]=[C:11]([CH3:13])[N:12]=1>>[OH:3][CH2:2][C:1]([NH:7][C:8]1[S:9][CH:10]=[C:11]([CH3:13])[N:12]=1)=[O:5]
|
Inputs


Step One
[Compound]
|
Name
|
Intermediate A3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC=C(N1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(=O)NC=1SC=C(N1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
